

# 5-(4-Fluorophenyl)-1H-tetrazole chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 5-(4-Fluorophenyl)-1H-tetrazole

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An In-depth Technical Guide to **5-(4-Fluorophenyl)-1H-tetrazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of **5-(4-Fluorophenyl)-1H-tetrazole**, a heterocyclic compound of interest in medicinal chemistry and drug development.

## Chemical Structure and IUPAC Name

**5-(4-Fluorophenyl)-1H-tetrazole** is a synthetic organic compound featuring a tetrazole ring substituted at the 5-position with a 4-fluorophenyl group. The tetrazole ring is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. The presence of the fluorophenyl moiety can significantly influence the compound's biological activity and pharmacokinetic properties.

IUPAC Name: 5-(4-fluorophenyl)-1H-1,2,3,4-tetrazole

Chemical Structure:


 Chemical structure of 5-(4-Fluorophenyl)-1H-tetrazole

Image Credit: Sigma-Aldrich

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **5-(4-Fluorophenyl)-1H-tetrazole** is presented in the table below. This information is crucial for its identification, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> FN <sub>4</sub>	
Molecular Weight	164.14 g/mol	
Melting Point	180 °C (decomposes)	
Appearance	Solid	
SMILES	<chem>Fc1ccc(cc1)-c2nnn[nH]2</chem>	
InChI	1S/C7H5FN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)	
InChIKey	DTAOERLWDORJFR-UHFFFAOYSA-N	
<sup>1</sup> H NMR (500 MHz, DMSO-d <sub>6</sub> )	δ 16.91 (brs, 1H, N-H), 8.12–8.07 (m, 2H, Ar-H), 7.50–7.45 (m, 2H, Ar-H) ppm	[1]
<sup>13</sup> C NMR (125 MHz, DMSO-d <sub>6</sub> )	δ 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz) ppm	[1]
IR (cm <sup>-1</sup> )	1505, 1610, 2991	[1]
ESI-MS (m/z)	163 [M – H] <sup>-</sup>	[1]

## Experimental Protocols

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. A general and efficient method for the synthesis of **5-(4-Fluorophenyl)-1H-tetrazole** is detailed below, catalyzed by silica sulfuric acid.[1]

Synthesis of **5-(4-Fluorophenyl)-1H-tetrazole**[\[1\]](#)

## Materials:

- 4-Fluorobenzonitrile
- Sodium azide ( $\text{NaN}_3$ )
- Silica sulfuric acid ( $\text{SiO}_2\text{-OSO}_3\text{H}$ )
- N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Petroleum ether

## Procedure:

- A mixture of 4-fluorobenzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) in 5 mL of DMF is prepared in a round-bottom flask.
- The reaction mixture is heated to 130 °C and stirred for the appropriate time as monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the mixture is allowed to cool to room temperature.
- 10 mL of a 10% aqueous HCl solution is added to the cooled mixture, leading to the precipitation of the crude product.
- The precipitate is collected by filtration and washed with water.
- The crude product is then purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to yield pure **5-(4-Fluorophenyl)-1H-tetrazole**.

## Synthesis Workflow

The logical workflow for the synthesis of **5-(4-Fluorophenyl)-1H-tetrazole** is illustrated in the diagram below. This diagram outlines the key steps from starting materials to the final purified product.



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## References

- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
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